molecular formula C13H15N3O2 B2971389 N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide CAS No. 2034202-20-3

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Cat. No.: B2971389
CAS No.: 2034202-20-3
M. Wt: 245.282
InChI Key: LNVXRARDDAEAJO-UHFFFAOYSA-N
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Description

N1-(2-(1-Methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a 1-methylindole moiety linked via an ethyl spacer to an oxalamide core. Its structural uniqueness lies in the indole substituent, which may confer distinct physicochemical and biological properties compared to other oxalamides.

Properties

IUPAC Name

N'-[2-(1-methylindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-16-7-5-10-8-9(2-3-11(10)16)4-6-15-13(18)12(14)17/h2-3,5,7-8H,4,6H2,1H3,(H2,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVXRARDDAEAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases. Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and functional outcomes among N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide and related oxalamides:

Compound Name Substituents (R1/R2) Biological Activity Metabolic Pathway (Rat Hepatocytes) NOEL (mg/kg bw/day) Safety Margin (vs. Exposure)
This compound R1: 1-Methylindol-5-yl; R2: Ethyl Not explicitly reported Likely rapid metabolism* Not available Not determined
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) R1: 2,4-Dimethoxybenzyl; R2: Pyridin-2-yl Potent umami agonist (Savorymyx® UM33) Rapid metabolism; no amide hydrolysis 100 500 million
No. 1769 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide) R1: 2-Methoxy-4-methylbenzyl; R2: 5-Methylpyridin-2-yl Flavoring agent Similar to S336 (oxalamide pathway) 100 500 million
No. 1770 (N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) R1: 2-Methoxy-4-methylbenzyl; R2: Pyridin-2-yl Flavoring agent Similar to S336 100 500 million

Notes:

  • Metabolism : Oxalamides like S336 undergo rapid hepatic metabolism without amide bond cleavage, suggesting that substituents (e.g., benzyl vs. indolyl) may influence degradation rates or metabolite profiles .
  • Safety: The FAO/WHO Committee established a NOEL of 100 mg/kg bw/day for S336 and analogs, yielding exceptionally high safety margins (500 million) due to minimal human exposure .

Comparison with Indole-Containing Non-Oxalamides

describes N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide , an indole-acetamide derivative. Key differences include:

  • Core Structure: Acetamide vs. oxalamide backbone.
  • Synthetic Routes : Both compounds employ HATU-mediated coupling, but oxalamides require additional steps to introduce the second amide group .
  • Bioactivity : While oxalamides like S336 are potent flavor enhancers, indole-acetamides may prioritize different targets (e.g., antimicrobial or kinase inhibition) based on analogous structures .

Research Implications and Gaps

  • Activity Profiling : The biological role of this compound remains uncharacterized. Given the indole moiety’s prevalence in neurotransmitter analogs (e.g., serotonin), further studies could explore CNS or anticancer applications.
  • Metabolism : Structural similarities to S336 suggest rapid hepatic metabolism, but indole-specific pathways (e.g., CYP450-mediated oxidation) may yield unique metabolites requiring investigation .
  • Regulatory Considerations : The FAO/WHO’s safety framework for oxalamides supports regulatory approval for flavoring agents, but indole-derived variants may necessitate additional toxicological data .

Biological Activity

N1-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, relevant research findings, and comparisons with similar compounds.

Chemical Structure and Properties

Chemical Structure : The compound features an indole moiety linked through an oxalamide functional group.

Molecular Formula : C18H19N3O2

Molecular Weight : 341.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The indole moiety is known to bind to various biological receptors, potentially modulating their activity. This includes interactions with serotonin receptors, particularly the 5-HT1D subtype, which are implicated in mood regulation and anxiety responses.
  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in prostaglandin synthesis. This inhibition can lead to analgesic and anti-inflammatory effects, making it a candidate for pain management therapies.

Biological Activity

Research indicates that this compound exhibits a broad spectrum of biological activities:

  • Anticancer Properties : Similar indole derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds derived from marine sources have shown significant activity against human cancer cells .
  • Neuropharmacological Effects : The compound's ability to act as a receptor agonist for serotonin receptors suggests potential therapeutic applications in treating neurological disorders such as depression and anxiety.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and notable activities of similar compounds:

Compound NameStructural FeaturesNotable Activities
N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamideIndole core, dimethylamino groupSelective 5-HT(1F) receptor agonist
N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramideIndole core, ethyl-amide linkagePotential antifungal agent
5-chloro-3-ethyl-1H-indole-2-carboxylic acidIndole core, carboxylic acidSmall-molecule allosteric modulator of CB1 receptor

Case Studies and Research Findings

Several studies have highlighted the biological activities of indole derivatives, including this compound:

  • Cytotoxicity Studies : Research has shown that indole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For example, methyl 1H-indole-3-carboxylate demonstrated significant cytotoxic effects against human cancer cells .
  • Anti-inflammatory Effects : Compounds within the oxalamide class have been observed to inhibit inflammatory pathways, providing insights into their potential as anti-inflammatory agents.
  • Neuropharmacological Applications : The interaction of the compound with serotonin receptors has been linked to mood regulation and anxiety management, indicating its potential use in neuropharmacology.

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